molecular formula C8H7NO5 B1581052 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone CAS No. 4996-22-9

2,2-Dihydroxy-1-(4-nitrophenyl)ethanone

Cat. No. B1581052
CAS RN: 4996-22-9
M. Wt: 197.14 g/mol
InChI Key: DUGSDYIJZMWGNA-UHFFFAOYSA-N
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Description

“2,2-Dihydroxy-1-(4-nitrophenyl)ethanone” is a chemical compound with the empirical formula C8H7NO4 . It has a molecular weight of 181.15 .


Molecular Structure Analysis

The molecular structure of “2,2-Dihydroxy-1-(4-nitrophenyl)ethanone” consists of a ketone group attached to a nitrophenyl group and two hydroxyl groups .


Physical And Chemical Properties Analysis

“2,2-Dihydroxy-1-(4-nitrophenyl)ethanone” has a density of 1.4±0.1 g/cm3, a boiling point of 338.4±17.0 °C at 760 mmHg, and a flash point of 152.6±9.4 °C . It also has a molar refractivity of 44.4±0.3 cm3 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • A study by Guo et al. (2009) focused on the synthesis of a compound related to 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone, providing insights into its structural characteristics through crystallography and hydrogen bonding analysis (Guo et al., 2009).
  • Research by Robles et al. (1993) compared the base-labile protecting group characteristics of a derivative of 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone, contributing to synthetic chemistry applications (Robles et al., 1993).

Phase Equilibrium and Solubility

  • Li et al. (2019) studied the phase equilibrium and solubility of 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone derivatives, which is crucial for understanding its behavior in different solvents and temperatures (Li et al., 2019).

Enzyme Inhibition and Pharmacological Aspects

  • Learmonth et al. (2002) synthesized a series of nitro-catechol structures, including derivatives of 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone, to test as inhibitors of catechol-O-methyltransferase, an enzyme relevant in pharmacology (Learmonth et al., 2002).

Charge Density Analysis

  • A study by Hibbs et al. (2003) on a related compound, 1-(2-hydroxy-5-nitrophenyl)ethanone, sheds light on the charge density and bonding features, which are fundamental for understanding the electronic properties of these compounds (Hibbs et al., 2003).

Synthesis and Structure Analysis

  • Shtamburg et al. (2019) conducted research on the synthesis and structure of derivatives of 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone, providing valuable information for the synthesis of novel compounds (Shtamburg et al., 2019).

Antimicrobial Activities

  • Parekh et al. (2006) explored the synthesis of thiosemicarbazones derived from a similar compound, showcasing its potential in antibacterial applications (Parekh et al., 2006).

Microwave-Assisted Synthesis

  • Curti et al. (2009) examined microwave-assisted synthesis involving derivatives of 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone, highlighting advancements in synthetic methods (Curti et al., 2009).

COMT Inhibition Studies

  • A study by Parada et al. (2001) on 1-[3,4-Dihydroxy-5-nitrophenyl]-2-phenyl-ethanone, a related compound, provides insights into its role as a catechol-O-methyltransferase inhibitor, relevant for neurological research (Parada et al., 2001).

Ni(II) Complex Synthesis

  • Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes using derivatives of 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone, contributing to inorganic and coordination chemistry (Chai et al., 2017).

Safety And Hazards

The safety data sheet for “2,2-Dihydroxy-1-(4-nitrophenyl)ethanone” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2,2-dihydroxy-1-(4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,8,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGSDYIJZMWGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964480
Record name 2,2-Dihydroxy-1-(4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dihydroxy-1-(4-nitrophenyl)ethanone

CAS RN

4996-22-9
Record name 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4996-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4996-22-9
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dihydroxy-1-(4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Wei, L Liu, DN Tang, CP Wu, XJ Zhao… - Journal of …, 2017 - Wiley Online Library
Microwave‐assisted three‐component reactions of arylglyoxals with cyclic 1,3‐dicarbonyl compounds and naphthalen‐2‐amine have been established, by which a series of new …
Number of citations: 10 onlinelibrary.wiley.com

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